molecular formula C23H17N5O4S B4956741 (1,3-dioxoisoindol-2-yl)methyl 2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate

(1,3-dioxoisoindol-2-yl)methyl 2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate

Cat. No.: B4956741
M. Wt: 459.5 g/mol
InChI Key: ZMXWDSUZRJFYEZ-UHFFFAOYSA-N
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Description

(1,3-dioxoisoindol-2-yl)methyl 2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining isoindole, triazinoindole, and sulfanylacetate moieties, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dioxoisoindol-2-yl)methyl 2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate typically involves multi-step organic reactions. The initial step often includes the formation of the isoindole core, followed by the introduction of the triazinoindole and sulfanylacetate groups through various coupling reactions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediate products.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to optimize yield and efficiency. These methods often employ advanced catalytic systems and automated reaction monitoring to ensure consistent product quality. The use of packed-bed reactors and response surface methodology can further enhance the production process by optimizing reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

(1,3-dioxoisoindol-2-yl)methyl 2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and protective groups (e.g., acetyl, benzyl) to prevent unwanted side reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

Chemistry

In chemistry, (1,3-dioxoisoindol-2-yl)methyl 2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest for understanding its potential therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its unique chemical properties make it suitable for applications in catalysis, polymer synthesis, and material science .

Mechanism of Action

The mechanism of action of (1,3-dioxoisoindol-2-yl)methyl 2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. For example, the compound may inhibit the activity of certain enzymes involved in disease progression, thereby reducing symptoms or halting disease progression .

Comparison with Similar Compounds

Similar Compounds

  • (1,3-dioxoisoindol-2-yl)methyl [(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate
  • Silver (I) complexes with polycyclic aromatic compounds
  • Quinone outside inhibitors (QoIs)

Uniqueness

Compared to similar compounds, (1,3-dioxoisoindol-2-yl)methyl 2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate stands out due to its unique combination of functional groups and structural features.

Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl)methyl 2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O4S/c1-2-11-27-17-10-6-5-9-16(17)19-20(27)24-23(26-25-19)33-12-18(29)32-13-28-21(30)14-7-3-4-8-15(14)22(28)31/h2-10H,1,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXWDSUZRJFYEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)OCN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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